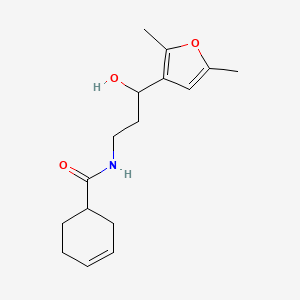

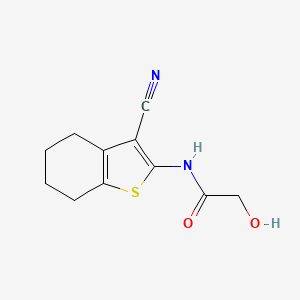

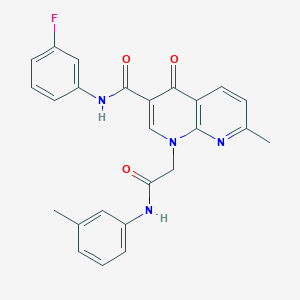

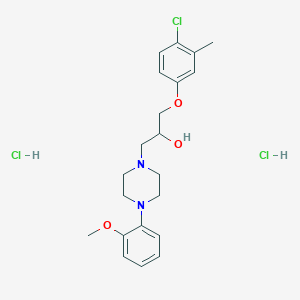

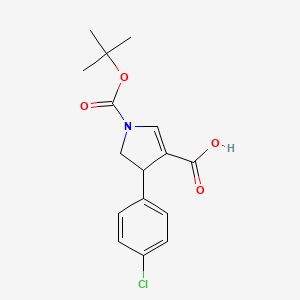

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Anticancer Activity

A significant body of research focuses on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their potent cytotoxicity against cancer cell lines. For instance, Deady et al. (2005) explored the synthesis of these derivatives, highlighting their growth inhibitory properties against murine leukemia and lung carcinoma, with some compounds exhibiting IC50 values below 10 nM. This potent cytotoxicity, retained across a diverse range of 2-substituents, underscores the compound's potential as a chemotherapeutic agent (Deady et al., 2005).

Antitumor Agents

Tsuzuki et al. (2004) reported on the synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Their research indicated that changing the C-6 position of the fluorine atom, along with modifications at the C-5 and C-7 positions, significantly impacted the compounds' cytotoxic activity against murine and human tumor cell lines, revealing insights into the structural requirements for enhanced anticancer efficacy (Tsuzuki et al., 2004).

Antibacterial Activity

Research has also been conducted on the antibacterial properties of similar naphthyridine derivatives. For example, Egawa et al. (1984) synthesized and tested various analogues for their antibacterial activity, identifying compounds that demonstrated superior efficacy compared to existing treatments like enoxacin. These findings point towards the compound's potential application in addressing bacterial infections, especially those resistant to current antibiotics (Egawa et al., 1984).

Novel Synthesis Approaches

Recent research includes novel synthesis methods for related compounds, which serve as crucial intermediates in the production of anticancer drugs. Zhang et al. (2019) developed a rapid and efficient synthesis method for a related compound, highlighting its role as a precursor in the manufacture of biologically active anticancer drugs (Zhang et al., 2019).

Properties

IUPAC Name |

N-(3-fluorophenyl)-7-methyl-1-[2-(3-methylanilino)-2-oxoethyl]-4-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN4O3/c1-15-5-3-7-18(11-15)28-22(31)14-30-13-21(23(32)20-10-9-16(2)27-24(20)30)25(33)29-19-8-4-6-17(26)12-19/h3-13H,14H2,1-2H3,(H,28,31)(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKLYURXFRUQNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamido)benzoate](/img/structure/B2707381.png)

![Benzo[d]thiazol-6-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2707385.png)

![N-benzyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2707390.png)